molecular formula C17H14ClN3OS B296138 6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one

6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one

Cat. No. B296138
M. Wt: 343.8 g/mol
InChI Key: NRYIREXLENEDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one, also known as CP-547,632, is a small molecule inhibitor that has shown promise in various scientific research applications. This compound was first synthesized in the late 1990s and has since been extensively studied for its potential as a therapeutic agent.

Mechanism of Action

6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one is a small molecule inhibitor that works by binding to and inhibiting the activity of protein kinases. Specifically, it targets the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to target proteins. This inhibition of protein kinases can lead to a reduction in cell proliferation and an increase in cell death, making it a promising therapeutic agent for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit the activity of several protein kinases, leading to a reduction in cell proliferation and an increase in cell death. Additionally, 6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro. In animal models, 6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one has been shown to have neuroprotective effects, reducing the accumulation of beta-amyloid plaques in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one is that it is a small molecule inhibitor, making it easy to synthesize and administer in lab experiments. Additionally, it has shown promise in various scientific research applications, making it a versatile tool for researchers. However, one of the limitations of 6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one is that it has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for 6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one research. One area of interest is the development of more potent and selective inhibitors of protein kinases. Additionally, researchers are interested in studying the potential of 6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one in combination with other therapeutic agents, such as chemotherapy drugs. Finally, there is interest in studying the safety and efficacy of 6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one in clinical trials to determine its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one involves several steps, including the reaction of 2-chlorobenzaldehyde with thiourea to form 2-chlorobenzylthiourea, followed by the reaction of this compound with 2-aminopyrimidine-4-one to form the final product. The synthesis of 6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one has been optimized over the years to improve yield and purity.

Scientific Research Applications

6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one has been studied extensively for its potential as a therapeutic agent in various scientific research applications. It has shown promise as an inhibitor of protein kinases, particularly in the treatment of cancer. 6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one has also been studied for its potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. Additionally, it has been investigated for its potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one

InChI

InChI=1S/C17H14ClN3OS/c18-13-9-5-4-8-12(13)10-23-17-20-15(19)14(16(22)21-17)11-6-2-1-3-7-11/h1-9H,10H2,(H3,19,20,21,22)

InChI Key

NRYIREXLENEDLB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(NC(=NC2=O)SCC3=CC=CC=C3Cl)N

SMILES

C1=CC=C(C=C1)C2=C(NC(=NC2=O)SCC3=CC=CC=C3Cl)N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=NC2=O)SCC3=CC=CC=C3Cl)N

Origin of Product

United States

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